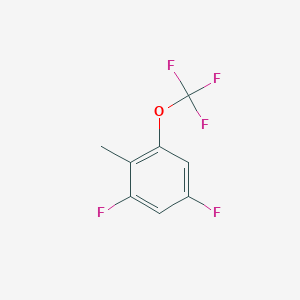

2,4-Difluoro-6-(trifluoromethoxy)toluene

CAS No.: 1803731-96-5

Cat. No.: VC2764030

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803731-96-5 |

|---|---|

| Molecular Formula | C8H5F5O |

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 1,5-difluoro-2-methyl-3-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5F5O/c1-4-6(10)2-5(9)3-7(4)14-8(11,12)13/h2-3H,1H3 |

| Standard InChI Key | XOOIUBJSCOGHNX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1F)F)OC(F)(F)F |

| Canonical SMILES | CC1=C(C=C(C=C1F)F)OC(F)(F)F |

Introduction

2,4-Difluoro-6-(trifluoromethoxy)toluene, with the CAS number 1803731-96-5, is a fluorinated organic compound that has garnered attention in various chemical and pharmaceutical applications. This compound is characterized by its molecular structure, which includes difluoro and trifluoromethoxy substituents on a toluene backbone. The presence of fluorine atoms and the trifluoromethoxy group imparts unique chemical and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Synthesis

The synthesis of 2,4-Difluoro-6-(trifluoromethoxy)toluene typically involves multi-step reactions starting from simpler fluorinated aromatic compounds. While specific synthesis routes for this compound are not widely detailed in the literature, similar compounds often require careful control of reaction conditions to achieve high yields and purity.

Pharmaceutical Applications

Fluorinated compounds like 2,4-Difluoro-6-(trifluoromethoxy)toluene are often used as intermediates in the synthesis of pharmaceuticals due to their ability to modify the pharmacokinetic and pharmacodynamic properties of drugs. The incorporation of fluorine can enhance metabolic stability, lipophilicity, and bioavailability, which are crucial factors in drug design .

Chemical Intermediates

As a chemical intermediate, 2,4-Difluoro-6-(trifluoromethoxy)toluene can be used in the synthesis of various organic compounds, including agrochemicals and materials science applications. Its unique fluorinated structure makes it a valuable building block for creating complex molecules with specific properties.

Potential Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Intermediate for synthesizing drugs with improved pharmacokinetic properties. |

| Chemical Intermediates | Used in the synthesis of agrochemicals and materials. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume